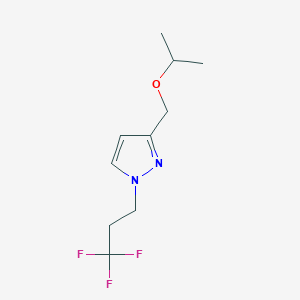
5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide is a complex organic compound with a molecular formula of C20H19N3O2S. This compound features a unique structure that includes a thiophene ring, a pyrazine ring, and a pentanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C. The main product is isolated and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanamide backbone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors or corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: This compound shares a similar backbone but includes a nitrile group instead of a pentanamide group.
Thiophene Derivatives: Compounds with thiophene rings are widely studied for their biological and chemical properties.
Uniqueness
5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a pentanamide backbone. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-oxo-5-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJBPFBUQBKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)


![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)

![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)

![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
